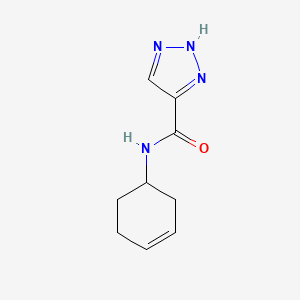

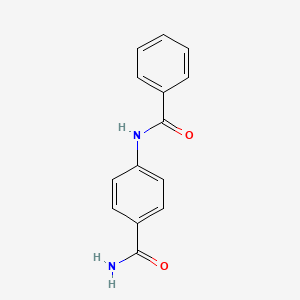

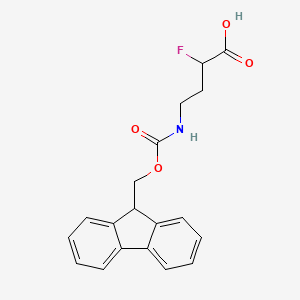

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, which is a class of nitrogen-rich heterocycles with potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of nitrogen-rich energetic compounds and their derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex was achieved using diaminomaleodinitrile as the starting material in a three-step synthesis . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating the versatility of cyclohexane-based compounds in chemical synthesis . These methods could potentially be adapted for the synthesis of "N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing that the cyclohexane ring adopts a chair conformation . Additionally, the structure of N-phenyl amide of 1-(3-ethylthio-1,2,4-triazol-5-yl)-4-cyclohexene-2-carboxylic acid was determined by 1H NMR spectroscopy and X-ray crystallography . These studies provide a foundation for understanding the molecular structure of "N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide."

Chemical Reactions Analysis

The reactivity of triazole derivatives is highlighted by their participation in various chemical reactions. For instance, (1H-1,2,3-triazol-4-yl)carbohydrazides were used as building blocks for constructing fluorinated heterocycles analogous to rufinamide . Moreover, intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones was a route for the synthesis of azolyl-substituted 1H-1,2,4-triazoles . These reactions demonstrate the chemical versatility of triazole derivatives, which could be relevant for "N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their practical applications. The thermal stability of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was measured using differential scanning calorimetry, indicating high decomposition temperatures . The density and enthalpy of formation were also calculated, providing essential data for energetic material applications . These properties are important for assessing the potential uses of "N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide" in various domains.

Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to provide a protected version of this triazole amino acid, overcoming issues related to the Dimroth rearrangement. This method allows for the creation of peptidomimetics or biologically active compounds based on the triazole scaffold. The prepared amino acids have been utilized for the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, highlighting their importance in medicinal chemistry and drug development (Ferrini et al., 2015).

Novel Cyclic Dipeptidyl Ureas

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived from cyclohexyl or benzyl isocyanide, showcase the versatility of triazole chemistry for generating pseudopeptidic structures composed of different amino acids. The structural diversity achieved through this methodology underscores the potential for triazoles in developing novel peptidomimetics (Sañudo et al., 2006).

N-(Ferrocenylmethyl)benzene-carboxamide Derivatives

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, showcasing the integration of triazole chemistry with organometallic compounds. These compounds exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, illustrating the potential of triazole derivatives in oncological research and the development of anticancer agents (Kelly et al., 2007).

Nitrogen-rich Energetic Compounds

The synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex highlights the application of triazole chemistry in the development of nitrogen-rich energetic materials. These compounds exhibit high thermal stability and low sensitivity to impact and friction, making them suitable candidates for use in explosives and propellants. The comprehensive characterization of these compounds, including their thermal and explosive properties, underscores the potential of triazoles in the field of energetic materials (Qin et al., 2016).

Spiro Derivatives of Dihydro-1,2,3-triazolo[1,5-a]pyrimidine

The preparation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine illustrates the utility of triazole chemistry in generating complex heterocyclic structures. This synthesis, achieved through a three-component reaction, demonstrates the ability to create structurally unique compounds with potential biological activities. The experimental reinvestigation of similar reactions emphasizes the versatility of triazole derivatives as scaffolds for medicinal chemistry and drug discovery (Gladkov et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohex-3-en-1-yl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c14-9(8-6-10-13-12-8)11-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCIIXNFGSTFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)

![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)